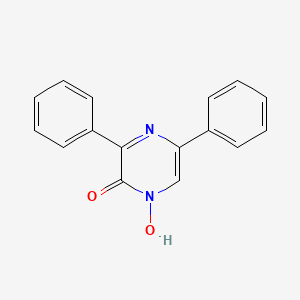
1-hydroxy-3,5-diphenyl-2(1H)-pyrazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-hydroxy-3,5-diphenyl-2(1H)-pyrazinone is a chemical compound known for its unique structure and properties It belongs to the class of pyrazinones, which are heterocyclic compounds containing a pyrazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-3,5-diphenyl-2(1H)-pyrazinone typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of benzil with hydrazine hydrate, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
1-hydroxy-3,5-diphenyl-2(1H)-pyrazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The phenyl groups in the compound can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with different properties.
科学研究应用
1-hydroxy-3,5-diphenyl-2(1H)-pyrazinone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications, such as antimicrobial or anticancer agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-hydroxy-3,5-diphenyl-2(1H)-pyrazinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.
相似化合物的比较
Similar Compounds
1-hydroxy-3,5-diphenyl-pyrazol-4-ol: This compound shares a similar structure but differs in the position of the hydroxyl group and the presence of a pyrazole ring instead of a pyrazinone ring.
3,5-diphenyl-2-pyrazoline: Another related compound with a pyrazoline ring, differing in the degree of saturation and functional groups.
Uniqueness
1-hydroxy-3,5-diphenyl-2(1H)-pyrazinone is unique due to its specific structural features, which confer distinct chemical and biological properties
属性
IUPAC Name |
1-hydroxy-3,5-diphenylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-16-15(13-9-5-2-6-10-13)17-14(11-18(16)20)12-7-3-1-4-8-12/h1-11,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLNFNVHMLTOJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C(=O)C(=N2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2793014.png)
![1-Methyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B2793015.png)
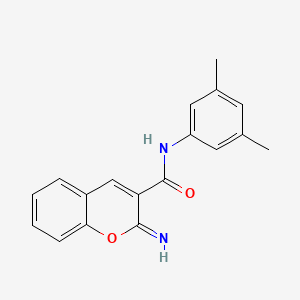
![8-{[(1E)-2-(4-ethoxyphenyl)-1-azavinyl]amino}-3-methyl-7-(methylethyl)-1,3,7-t rihydropurine-2,6-dione](/img/new.no-structure.jpg)
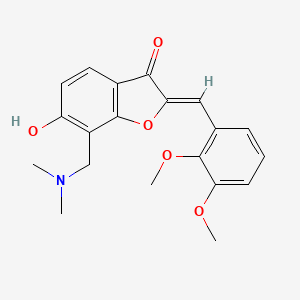
![N,N-Dimethyl-4-[2-methyl-5-(6-methylpyridin-2-yl)pyrrol-1-yl]aniline](/img/structure/B2793021.png)
![N-(3-chlorophenyl)-2-[5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2793023.png)
![Methyl 7-(2-(difluoromethoxy)phenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2793024.png)
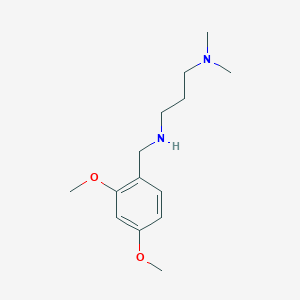
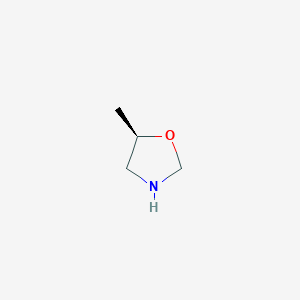
![5-(4-fluorophenyl)sulfonyl-6-imino-13-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2793030.png)

![1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2793033.png)
![N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE](/img/structure/B2793034.png)
